2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide, also known as PPAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and anxiolytic effects. 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and physiological effects:
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has been shown to modulate various neurotransmitters, including serotonin, dopamine, and acetylcholine. It has also been shown to exhibit antioxidant and anti-inflammatory effects. In addition, 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate various neurotransmitters. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential use as an analgesic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide can be synthesized using various methods, including the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with 3-bromopropylamine hydrobromide in the presence of sodium carbonate. Another method involves the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with 3-phenylpropylamine in the presence of acetic acid and acetic anhydride. Both methods result in the formation of 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide, which can be purified using column chromatography.
Scientific Research Applications
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic agent. It has also been shown to exhibit antipsychotic and anti-inflammatory properties. In addition, 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c25-21(22-13-7-10-19-8-3-1-4-9-19)18-23-14-16-24(17-15-23)20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIXSIKWOFERCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.